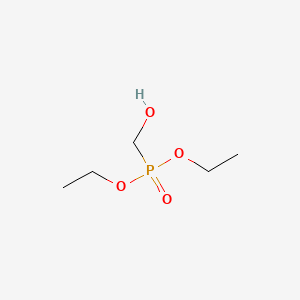

Diethyl (hydroxymethyl)phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethoxyphosphorylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O4P/c1-3-8-10(7,5-6)9-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIGWWBLTJLKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062838 | |

| Record name | Diethyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3084-40-0 | |

| Record name | Diethyl P-(hydroxymethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phosphonomethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-(hydroxymethyl)-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (hydroxymethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHONOMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR74SN9XT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of Diethyl (hydroxymethyl)phosphonate

An In-depth Technical Guide to the Physical Properties of Diethyl (hydroxymethyl)phosphonate

Abstract

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No: 3084-40-0). As a pivotal organophosphorus intermediate, its utility in the synthesis of agrochemicals, flame retardants, and pharmaceuticals is intrinsically linked to its distinct physicochemical characteristics.[1] This document details properties including boiling point, density, refractive index, and solubility, and discusses the spectroscopic signatures (IR and NMR) that define its molecular structure. Furthermore, this guide presents standardized experimental methodologies for the synthesis, purification, and characterization of this compound, offering valuable insights for researchers, chemists, and professionals in drug development and material science.

Introduction to this compound

This compound, also known as (Hydroxymethyl)phosphonic acid diethyl ester, is a versatile bifunctional molecule featuring a reactive hydroxymethyl group and a diethyl phosphonate moiety.[1][2] Its chemical structure, represented by the linear formula HOCH₂(O)(OC₂H₅)₂, is the foundation of its utility as a synthetic building block.[3] The phosphorus center and the hydroxyl group provide two distinct points for chemical modification, enabling its use in crucial transformations like C-C bond formation and olefination reactions.[3][4] These reactions are fundamental in constructing the complex molecular frameworks required for active pharmaceutical ingredients and specialized polymers.[1][2] Understanding its physical properties is therefore not merely an academic exercise but a prerequisite for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling.

Physicochemical Properties

The macroscopic behavior of this compound is governed by its molecular structure. The key quantitative physical properties are summarized in the table below for ease of reference.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₅H₁₃O₄P | [1][2] | |

| Molecular Weight | 168.13 g/mol | [1][3] | |

| CAS Number | 3084-40-0 | [1][3] | |

| Appearance | Colorless to light yellow, viscous liquid | Ambient | [1] |

| Boiling Point | 124 - 126 °C | @ 3 mmHg | [1][2] |

| Density | 1.14 g/mL | @ 25 °C | [3] |

| Refractive Index (n_D) | 1.444 | @ 20 °C | [1][2] |

| Water Solubility | 500 g/L | @ 20 °C | [5] |

| Flash Point | > 110 °C (> 230 °F) | Closed cup | |

| pKa (Predicted) | 13.00 ± 0.10 | [5] |

State and Appearance

This compound exists as a clear, colorless to pale yellow viscous liquid at room temperature.[1] Its viscosity is a result of intermolecular hydrogen bonding enabled by the hydroxyl group, a factor that also influences its boiling point and solubility.

Boiling Point

The compound has a high boiling point, typically measured under reduced pressure to be 124-126 °C at 3 mmHg.[1][2] Performing the distillation under vacuum is critical to prevent thermal decomposition, which can occur at the higher temperatures required for boiling at atmospheric pressure. This property is a key consideration for the design of purification protocols following its synthesis.

Density and Refractive Index

With a density of 1.14 g/mL at 25 °C, it is denser than water.[3] The refractive index, a measure of how light propagates through the substance, is a sensitive indicator of purity. The accepted value is 1.444 at 20 °C, measured at the sodium D-line (589 nm).[1][2] Deviations from this value can suggest the presence of impurities or residual solvents.

Solubility

The presence of the polar P=O (phosphine oxide) and -OH (hydroxyl) groups allows for strong hydrogen bonding, rendering this compound highly soluble in water (500 g/L at 20 °C) and other polar protic solvents.[5] This high solubility is advantageous for its application in various biochemical assays and as a reactant in aqueous or polar reaction media.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure and assessment of purity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides direct evidence of its key functional groups. Data from the NIST Gas-Phase Infrared Database confirms the expected absorptions:[6]

-

O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the ethyl and methylene groups.

-

P=O Stretch: A very strong and sharp absorption band typically found between 1260-1200 cm⁻¹. This is one of the most characteristic peaks for phosphonate compounds.

-

P-O-C Stretch: Strong absorptions around 1050-1000 cm⁻¹ due to the stretching of the P-O-C linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework and confirming the phosphorus environment. While publicly accessible databases do not provide fully assigned experimental spectra, the expected signals can be predicted based on the known structure.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

-

A triplet signal for the methyl protons (-O-CH₂-CH₃ ).

-

A complex multiplet for the ethoxy methylene protons (-O-CH₂ -CH₃), which is split by both the adjacent methyl protons and the distant phosphorus atom (³J_PH coupling). This often appears as a doublet of quartets.

-

A doublet for the hydroxymethyl protons (P-CH₂ -OH) due to coupling with the phosphorus atom (²J_PH coupling).

-

A broad singlet for the hydroxyl proton (-OH ), which may exchange and can vary in chemical shift depending on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three chemically non-equivalent carbon atoms: the methyl carbon, the ethoxy methylene carbon, and the hydroxymethyl carbon. Each of these signals would exhibit splitting due to coupling with the phosphorus atom.

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most direct method for analyzing the phosphorus center. A single signal is expected for this compound. In a proton-coupled spectrum, this signal would be split into a multiplet by the neighboring protons on the adjacent methylene groups. In a proton-decoupled spectrum, it would appear as a sharp singlet at a chemical shift characteristic for dialkyl phosphonates.

Experimental Methodologies

The accuracy of the physical properties reported is contingent on the purity of the sample. Therefore, a reliable synthetic and purification protocol is paramount.

Synthesis via Pudovik Reaction and Purification

A common and atom-economical method for synthesizing this compound is the base-catalyzed addition of diethyl phosphite to paraformaldehyde, a variant of the Pudovik reaction.

Step-by-Step Protocol:

-

Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl phosphite (1.0 eq.), paraformaldehyde (1.0 eq.), and a catalytic amount of a base such as triethylamine (0.1 eq.).

-

Reaction: Heat the mixture in an oil bath at 100-120 °C for approximately 4 hours. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the diethyl phosphite starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst (triethylamine) by evaporation under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 124-126 °C at a pressure of 3 mmHg to yield the pure liquid product.

Synthesis and Purification Workflow

Boiling Point Determination under Reduced Pressure

Apparatus: A micro-distillation or Kugelrohr apparatus, vacuum pump, manometer, heating mantle, and a calibrated thermometer.

-

Setup: Place a small volume (e.g., 2 mL) of the purified liquid in the distillation flask along with a small magnetic stir bar or boiling chip.

-

Evacuation: Assemble the apparatus and carefully evacuate it to the desired pressure (e.g., 3 mmHg), monitored by the manometer.

-

Heating: Begin gentle heating and stirring.

-

Measurement: Record the temperature at which the liquid boils steadily and a ring of refluxing condensate is observed on the thermometer bulb. This stable temperature is the boiling point at that pressure.[7]

Refractive Index Measurement

Apparatus: An Abbe refractometer with a temperature-controlled prism and a sodium light source.[8][9]

-

Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330).[1]

-

Sample Application: Open the prism and place 1-2 drops of the this compound sample onto the surface of the lower prism. Close the prism assembly securely.[9]

-

Temperature Equilibration: Allow the sample to equilibrate to the set temperature (typically 20.0 °C).

-

Measurement: Look through the eyepiece and turn the adjustment knob until the borderline between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. Perform the measurement in triplicate and report the average.[1]

Structure-Property Relationships and Applications

The are a direct consequence of its molecular structure, which in turn dictates its primary applications.

-

Polarity and Solubility: The combination of the highly polar phosphine oxide (P=O) and the hydrogen-bonding hydroxyl (-OH) group makes the molecule highly polar and readily soluble in water. This is crucial for its use in biochemical research.[1][5]

-

Reactivity: The hydroxymethyl group is a primary alcohol, making it a reactive handle for further synthetic modifications, such as esterification or conversion to a leaving group. This reactivity is the cornerstone of its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

-

Phosphorus Content: The presence of phosphorus is key to its application in flame retardants, where it interferes with the combustion process in the gas phase.[1]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as an irritant.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.

-

Precautions: Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry place, often under an inert atmosphere, as it can be sensitive to moisture.

Conclusion

This compound is a well-characterized organophosphorus compound whose physical properties are thoroughly documented. Its high boiling point, density, polarity, and specific spectroscopic signatures are all direct consequences of its unique molecular structure. A comprehensive understanding of these properties, coupled with robust experimental methodologies for its synthesis and analysis, is essential for leveraging its full potential as a versatile intermediate in chemical synthesis, from drug discovery to materials science.

References

- 1. gvda-instrument.com [gvda-instrument.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound technical grade 3084-40-0 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Diethyl (hydroxy(phenyl)methyl)phosphonate | C11H17O4P | CID 238674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl hydroxymethylphosphonate [webbook.nist.gov]

- 7. chemconnections.org [chemconnections.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

Synthesis of Diethyl (hydroxymethyl)phosphonate: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diethyl (hydroxymethyl)phosphonate is a pivotal organophosphorus intermediate, valued for its role as a versatile building block in the synthesis of agrochemicals, flame retardants, and, most notably, pharmaceuticals.[1] Its unique structure, featuring a reactive hydroxymethyl group and a phosphonate moiety, facilitates its use in various synthetic transformations, including C-C bond formation and olefination reactions.[2] This guide provides an in-depth examination of its synthesis from diethyl phosphite and formaldehyde, a process commonly known as the Pudovik or Abramov reaction. We will explore the underlying reaction mechanism, present detailed and validated experimental protocols, discuss critical process parameters, and offer field-proven insights to ensure safe, efficient, and reproducible synthesis for researchers and drug development professionals.

Introduction: The Significance of an α-Hydroxyphosphonate

α-Hydroxyphosphonates, and specifically this compound (DEHMP), are of significant interest in medicinal chemistry and drug discovery. The phosphonate group is often used as a stable mimic of phosphate esters or as a transition-state analogue for enzymatic reactions, offering enhanced stability against hydrolysis by phosphatases. DEHMP serves as a key intermediate in the synthesis of more complex phosphonate derivatives with potential therapeutic benefits, including compounds targeting neurological disorders and those with anti-HIV-1 activity.[1] It is also a crucial reactant for creating phosphonates used in studies of enzyme inhibition and as antiproliferative agents.[3] Understanding its synthesis is fundamental for chemists aiming to incorporate the phosphonomethyl group into novel molecular architectures.

The Pudovik Reaction: Mechanistic Insights

The formation of this compound from diethyl phosphite and formaldehyde is a classic example of the Pudovik reaction, which involves the base-catalyzed addition of a hydrophosphoryl compound across the carbon-oxygen double bond of a carbonyl group.[4][5][6]

Core Principles:

-

Nucleophilic Addition: The reaction is a nucleophilic addition to the carbonyl carbon of formaldehyde.

-

The Role of the Base: Diethyl phosphite, while containing a P-H bond, is not sufficiently nucleophilic to attack formaldehyde directly. A base is required to deprotonate the phosphite, generating a highly nucleophilic phosphonate anion.

-

Tautomerism: Diethyl phosphite exists in tautomeric equilibrium, with the phosphonate form, (CH₃CH₂O)₂P(O)H, being the predominant and reactive species in this context.[7]

Step-by-Step Mechanism:

-

Activation (Deprotonation): A base, typically a tertiary amine like triethylamine (TEA) or an inorganic base such as potassium carbonate, deprotonates the diethyl phosphite to form the diethyl phosphite anion.

-

Nucleophilic Attack: The highly reactive phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde. This step forms a new phosphorus-carbon bond and generates an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated, either by the conjugate acid of the base (e.g., triethylammonium ion) or by another molecule of diethyl phosphite, to yield the final product, this compound, and regenerate the catalyst.

Caption: The base-catalyzed mechanism for the synthesis of DEHMP.

Validated Experimental Protocols

Two common protocols are presented below, utilizing either an organic or an inorganic base. The choice of catalyst and conditions can influence reaction time, yield, and purification strategy.

Protocol 1: Triethylamine-Catalyzed Synthesis

This method is widely used in laboratory settings due to the simplicity of using a soluble organic base.[8][9]

Materials:

-

Diethyl phosphite

-

Paraformaldehyde

-

Triethylamine (TEA)

Procedure:

-

Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add diethyl phosphite (0.5 mol, 69 g) and paraformaldehyde (0.5 mol, 15 g).

-

Catalyst Addition: Add triethylamine (0.05 mol, 5.1 g) to the stirred mixture.

-

Reaction: Heat the mixture in an oil bath to 90-100°C. The suspension should become a clear, refluxing solution. Maintain this temperature for 3-4 hours.[9][10]

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of diethyl phosphite.

-

Work-up: After cooling to room temperature, remove the excess triethylamine under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a colorless oil. Due to its thermal instability, purification by standard vacuum distillation can lead to significant decomposition.[9] Kugelrohr distillation at approximately 125°C and low pressure (0.05 mm Hg) is highly recommended to obtain the pure product.[9]

Protocol 2: Potassium Carbonate-Catalyzed Synthesis in Toluene

This protocol is suitable for larger scales and often provides high yields and purity that may allow the product to be used directly in subsequent steps without distillation.[3][10]

Materials:

-

Diethyl phosphite

-

Paraformaldehyde

-

Potassium carbonate (anhydrous)

-

Toluene

Procedure:

-

Setup: In a reaction flask equipped with a mechanical stirrer, thermometer, and condenser, add diethyl phosphite (0.554 mol, 76.6 g), a portion of the paraformaldehyde (approx. 15% of total, 20 g total), potassium carbonate (used to adjust pH), and toluene (277 mL).

-

Initiation: Heat the mixture to 60°C. The reaction is exothermic; once initiated, the remaining paraformaldehyde should be added in batches over ~15 minutes to control the temperature.

-

Reaction: Maintain the reaction at 60°C for 2 hours. During this time, add the remaining potassium carbonate in portions to keep the reaction mixture's pH between 7.5 and 8.0.

-

Work-up: Upon completion, cool the mixture and filter to remove the inorganic salts.

-

Isolation: Remove the toluene from the filtrate by distillation under reduced pressure. This yields the crude this compound.

-

Analysis: The product is typically obtained as a light-yellow liquid with high purity (≥96% by GC), often suitable for direct use in the next synthetic step.[3][10]

Data Summary: Comparison of Protocols

| Parameter | Protocol 1 (TEA) | Protocol 2 (K₂CO₃) |

| Catalyst | Triethylamine (TEA) | Potassium Carbonate |

| Formaldehyde Source | Paraformaldehyde | Paraformaldehyde |

| Solvent | Typically neat (solvent-free) | Toluene |

| Temperature | 90-120°C[9][10] | 60°C[3][10] |

| Reaction Time | 3-4 hours | ~2.5 hours |

| Typical Yield | 49–65% (after distillation)[9] | ~95% (crude)[3][10] |

| Purification | Kugelrohr or molecular still distillation is critical[9] | Filtration and solvent removal; often used crude[10] |

Experimental Workflow & Key Scientific Insights

Caption: A generalized workflow for the synthesis of DEHMP.

Expertise & Experience: Causality Behind Experimental Choices

-

Source of Formaldehyde: Paraformaldehyde, a solid polymer of formaldehyde, is commonly used as it is easier to handle than gaseous formaldehyde and avoids introducing water into the reaction, which can be problematic for some work-ups.[8][9][11] The depolymerization to monomeric formaldehyde occurs in situ upon heating. Aqueous formaldehyde can also be used, but requires different work-up procedures and may lead to different side-product profiles.[11]

-

Thermal Instability: The primary challenge in obtaining high-purity DEHMP is its tendency to decompose at elevated temperatures.[9] This is why specialized, low-temperature distillation techniques like Kugelrohr or wiped-film molecular stills are essential for purification, as they minimize the thermal stress on the molecule by reducing its residence time at high temperatures.[9]

-

Catalyst Selection: Triethylamine is a homogeneous catalyst, making the reaction mixture clear but requiring its removal by evaporation.[9] Potassium carbonate is a heterogeneous catalyst that can be easily removed by filtration, simplifying the work-up. Its use also allows for fine control of the pH, which is crucial for minimizing side reactions and maximizing yield.[10]

Trustworthiness: A Self-Validating System

The integrity of this synthesis relies on careful control and monitoring.

-

Temperature Control: The reaction is exothermic. For the TEA-catalyzed method, a gradual increase to the target temperature is advised. For the K₂CO₃ method, batch-wise addition of paraformaldehyde is a critical control to prevent a thermal runaway.[10]

-

pH Monitoring: In the potassium carbonate protocol, maintaining a slightly basic pH (7.5-8.0) is key. A pH that is too high can promote side reactions, while a pH that is too low will result in an incomplete reaction.[10]

-

Analytical Verification: The purity of the final product should be confirmed by analytical methods. ¹H and ³¹P NMR spectroscopy are invaluable for structural confirmation, while Gas Chromatography (GC) is excellent for assessing purity.[9][10]

Safety and Handling

This synthesis must be performed with appropriate safety measures due to the hazardous nature of the reagents.

-

Diethyl Phosphite: Combustible liquid and skin/eye irritant.

-

Paraformaldehyde: Toxic upon inhalation and ingestion. It is a source of formaldehyde, which is a known carcinogen.

-

Triethylamine: Flammable, corrosive, and toxic. It has a strong, unpleasant odor.

-

General Precautions: Always conduct the reaction in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound via the Pudovik reaction is a robust and scalable method for producing a valuable chemical intermediate. By understanding the underlying mechanism, carefully selecting the catalyst and reaction conditions, and employing the proper purification techniques, researchers can reliably produce high-quality material. The protocols and insights provided in this guide offer a solid foundation for laboratory synthesis, enabling further research and development in medicinal chemistry and other fields that rely on this versatile organophosphorus building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 3084-40-0 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Pudovik Reaction: Mechanism and Synthesis of Diethyl (hydroxymethyl)phosphonate

Introduction: The Significance of the Pudovik Reaction and α-Hydroxyphosphonates

The Pudovik reaction, a cornerstone of organophosphorus chemistry, represents a powerful and atom-economical method for the formation of carbon-phosphorus (C-P) bonds. At its core, the reaction involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across an unsaturated bond, most notably a carbonyl group. This process, also known as hydrophosphonylation, yields α-hydroxyphosphonates, a class of compounds with significant applications in medicinal chemistry and materials science. Diethyl (hydroxymethyl)phosphonate, the product of the Pudovik reaction between diethyl phosphite and formaldehyde, is a particularly valuable intermediate in the synthesis of pharmaceuticals, including antiviral agents, and serves as a versatile building block for more complex molecules.[1]

This technical guide provides an in-depth exploration of the mechanism of the Pudovik reaction for the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction's catalytic pathways, experimental considerations, and optimization strategies.

Core Mechanism: A Tale of Two Catalytic Pathways

The synthesis of this compound via the Pudovik reaction is most commonly achieved through base catalysis, although a Lewis acid-catalyzed pathway also exists. Understanding the nuances of each mechanism is critical for reaction optimization and control.

Base-Catalyzed Mechanism: The Predominant Route

The base-catalyzed Pudovik reaction is the most frequently employed method for the synthesis of this compound. The mechanism proceeds through three key steps:

-

Deprotonation of Diethyl Phosphite: The reaction is initiated by a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), which deprotonates the diethyl phosphite. This step is crucial as it generates the highly nucleophilic phosphite anion. The choice of base can influence the reaction rate and yield.[2]

-

Nucleophilic Attack: The newly formed phosphite anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a new C-P bond and a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Proton Transfer: The reaction concludes with a proton transfer to the negatively charged oxygen of the tetrahedral intermediate. This proton is typically supplied by the protonated base catalyst or another molecule of diethyl phosphite, regenerating the catalyst and yielding the final product, this compound.[3][4]

Catalytic Cycle of the Base-Catalyzed Pudovik Reaction

Caption: Base-catalyzed Pudovik reaction mechanism.

Lewis Acid-Catalyzed Mechanism: An Alternative Pathway

While less common for this specific transformation, Lewis acids can also catalyze the Pudovik reaction. The mechanism differs significantly from the base-catalyzed route:

-

Activation of Formaldehyde: The Lewis acid (e.g., Al(III) complex) coordinates to the oxygen atom of the formaldehyde carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

-

Nucleophilic Addition: The neutral diethyl phosphite molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms the C-P bond and generates a zwitterionic intermediate.

-

Proton Transfer and Catalyst Regeneration: A proton is transferred from the phosphorus to the oxygen atom, and the Lewis acid catalyst is released, yielding the final product.

Catalytic Cycle of the Lewis Acid-Catalyzed Pudovik Reaction

Caption: Lewis acid-catalyzed Pudovik reaction mechanism.

Experimental Considerations and Optimization

Choice of Formaldehyde Source: Formalin vs. Paraformaldehyde

The Pudovik reaction can be carried out using either an aqueous solution of formaldehyde (formalin) or its solid polymer, paraformaldehyde.

-

Formalin: While convenient, the presence of water can lead to side reactions and complicate product isolation.

-

Paraformaldehyde: This is often the preferred source for laboratory-scale synthesis as it is an anhydrous form of formaldehyde.[6] However, it requires depolymerization to monomeric formaldehyde in situ. This is typically achieved by heating the reaction mixture in the presence of the catalyst.[6][7] The depolymerization is an equilibrium process, and the consumption of monomeric formaldehyde by the Pudovik reaction drives the equilibrium towards further depolymerization.[8]

Catalyst Selection and Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and purity of this compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Triethylamine | Neat | 90 | 3 | 96 | [9] |

| Triethylamine | Neat | 120-130 | 4 | 49-65 | [10] |

| Potassium Carbonate | Toluene | 60 | 2 | 95 | [9] |

| Sodium Carbonate | Aqueous | 60 | 2 | 83-89 | [11] |

As the table indicates, both amine bases and inorganic bases can effectively catalyze the reaction. The choice may depend on the desired reaction temperature, solvent system, and work-up procedure. For instance, the use of a heterogeneous catalyst like potassium carbonate can simplify purification as it can be removed by filtration.[9]

Potential Side Reactions and Mitigation Strategies

While the Pudovik reaction is generally efficient, several side reactions can occur, impacting the yield and purity of the desired product.

-

Phosphonate-Phosphate Rearrangement: Under certain conditions, particularly with stronger bases or higher temperatures, the initially formed α-hydroxyphosphonate can rearrange to a phosphate ester.[7][10] This is more prevalent with α-oxo phosphonates but can be a consideration. Using milder bases and controlled temperatures can minimize this side reaction.

-

Formation of Methylenebisphosphonates: If an excess of diethyl phosphite is used or if the reaction is allowed to proceed for an extended period, a second molecule of diethyl phosphite can react with the product to form a methylenebisphosphonate. Careful control of stoichiometry is essential to prevent this.

-

Formaldehyde Polymerization: If the depolymerization of paraformaldehyde is not efficiently coupled with the Pudovik reaction, formaldehyde can re-polymerize, reducing the concentration of the active monomer.[8] Ensuring the reaction temperature is sufficient for depolymerization and that the catalyst is active can mitigate this.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound using triethylamine as a catalyst.

Materials and Equipment

-

Diethyl phosphite

-

Paraformaldehyde

-

Triethylamine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Apparatus for vacuum distillation (e.g., Kugelrohr)

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirring bar and a reflux condenser, add diethyl phosphite (0.5 mol), paraformaldehyde (0.5 mol), and triethylamine (0.05 mol).[10]

-

Heating: Place the flask in a preheated oil bath at 100-120°C. Increase the temperature to 120-130°C and stir the mixture at this temperature for 4 hours.[10] The initially cloudy suspension should become a clear solution as the paraformaldehyde depolymerizes and reacts.

-

Work-up: After the reaction is complete, remove the stirring bar and transfer the flask to a rotary evaporator. Remove most of the triethylamine under reduced pressure at a bath temperature of approximately 80°C.[10]

-

Purification: Purify the crude product by vacuum distillation. Kugelrohr distillation at 125°C (0.05 mm) is recommended to avoid decomposition that can occur with standard vacuum distillation at higher temperatures.[10] This should yield this compound as a colorless oil.

Conclusion

The Pudovik reaction is a highly effective and versatile method for the synthesis of this compound. A thorough understanding of the underlying base-catalyzed and Lewis acid-catalyzed mechanisms allows for the rational selection of reaction conditions to maximize yield and purity. By carefully considering the choice of formaldehyde source, catalyst, and reaction parameters, and by being mindful of potential side reactions, researchers can reliably produce this valuable synthetic intermediate. The detailed protocol provided serves as a practical starting point for the successful implementation of this important transformation in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. asynt.com [asynt.com]

- 3. researchgate.net [researchgate.net]

- 4. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Bentham Science [eurekaselect.com]

- 5. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pudovik reaction - Wikipedia [en.wikipedia.org]

Introduction: The Unassuming Versatility of a Key Organophosphorus Building Block

An In-depth Technical Guide to Diethyl (hydroxymethyl)phosphonate: A Cornerstone Chemical Intermediate

In the vast landscape of organic synthesis, certain molecules stand out for their exceptional utility and versatility. This compound (DEHMP), a seemingly simple organophosphorus compound, is one such cornerstone intermediate.[1] Characterized by a reactive hydroxymethyl group directly attached to a phosphonate core, DEHMP serves as a highly adaptable building block for chemists across diverse industries.[1][2] Its unique structural features allow for a wide array of chemical transformations, making it an indispensable starting material for the synthesis of more complex molecules with tailored properties.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, core reactivity, and multifaceted applications of DEHMP. We will explore the causality behind its synthetic utility, from its role in constructing carbon-carbon bonds to its incorporation into life-saving pharmaceuticals, advanced flame retardants, and potent agrochemicals.[2][3][4][5] By grounding our discussion in established reaction mechanisms and providing practical, field-proven protocols, we aim to deliver a comprehensive resource that is both authoritative and immediately applicable in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 3084-40-0 | [2][6][7] |

| Molecular Formula | C₅H₁₃O₄P | [2][6][8] |

| Molecular Weight | 168.13 g/mol | [2][6][7] |

| Appearance | Clear colorless to yellow viscous liquid | [2][9][10] |

| Boiling Point | 124-126 °C at 3 mmHg | [2][7][9][11] |

| Density | 1.14 g/mL at 25 °C | [2][7][9] |

| Refractive Index (n²⁰/D) | 1.444 | [2][7][11] |

| Water Solubility | 500 g/L at 20 °C | [10] |

| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place | [2][10][11][12] |

Synthesis and Purification: Mastering the Pudovik Reaction

The most common and atom-economical method for preparing DEHMP is the base-catalyzed addition of diethyl phosphite to formaldehyde, a classic example of the Pudovik reaction.[1][4] This reaction is a cornerstone of organophosphorus chemistry for forming α-hydroxyphosphonates.[13][14][15]

Reaction Mechanism

The mechanism is initiated by the deprotonation of diethyl phosphite by a base (e.g., triethylamine), which generates a highly nucleophilic phosphite anion.[1] This anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is subsequently protonated by the conjugate acid of the base or another proton source, yielding the final DEHMP product.[1] Quantum chemical calculations have confirmed that the base plays a crucial role in promoting the proton transfer from the P(O)H group to the carbonyl, significantly lowering the activation energy of the reaction.[16]

Caption: Mechanism of the base-catalyzed Pudovik reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures and offers a high-yield synthesis.[6]

Materials:

-

Diethyl phosphite

-

Paraformaldehyde

-

Triethylamine (or Potassium Carbonate)

-

Toluene (optional, as solvent)

Procedure:

-

To a stirred suspension of paraformaldehyde (1.00 equiv) in diethyl phosphite (1.00 equiv), add triethylamine (0.10 equiv) as a catalyst.[6]

-

Heat the resulting suspension to 90-100 °C. The mixture will become a clear solution and may begin to reflux.[6][17]

-

Maintain this temperature and continue stirring for 3-4 hours. The reaction progress can be monitored by TLC.[6][17]

-

After the reaction is complete, remove the excess triethylamine under reduced pressure.[17]

-

Purification: Direct vacuum distillation of the crude product can lead to extensive decomposition.[17] Purification is best achieved using Kugelrohr distillation (125 °C, 0.05 mm) or a wiped-film molecular still to minimize thermal degradation and obtain the product as a colorless oil.[17] Yields of 95-96% have been reported using optimized procedures.[6]

Table 2: Comparison of Synthesis Conditions for DEHMP

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Triethylamine | Neat | 90 | 3 | 96 | [6] |

| Potassium Carbonate | Toluene | 60 | 2 | 95 | [6][11] |

| Triethylamine | Neat | 120-130 | 4 | 49-65 | [17] |

| Al₂O₃ / KF | Neat | Room Temp. | 0.5-2 | ~95 | [16] |

The Reactive Core: DEHMP as a Versatile Chemical Intermediate

DEHMP's utility stems from two primary reactive sites: the nucleophilic hydroxyl group and the potentially acidic proton on the carbon adjacent to the phosphorus atom. This duality allows it to participate in a wide range of transformations.

Reactions of the Hydroxyl Group

The hydroxyl moiety is a key functional handle for derivatization.[1]

-

O-Acylation and O-Alkylation: The hydroxyl group can be readily acylated or alkylated to produce α-acyloxy- and α-alkoxyphosphonates.[1][15][16] These derivatives are not merely extensions of the DEHMP scaffold; many exhibit significant biological activities, including herbicidal and antifungal properties.[15][16][18]

-

Mitsunobu Reaction: DEHMP is a suitable substrate for the Mitsunobu reaction, enabling the conversion of the hydroxyl group to other functionalities under mild conditions.[9][10][11]

-

Protection Chemistry: To perform chemistry elsewhere on a molecule containing the DEHMP moiety, the hydroxyl group can be protected. A common strategy involves reaction with dihydropyran to form a stable tetrahydropyranyl (THP) ether, which can be easily removed later.[17]

Reactions Involving the α-Carbon

The proximity of the electron-withdrawing phosphonate group acidifies the α-carbon proton.[19][20]

-

Masked Acyl Anion Synthesis: Deprotonation of the α-carbon generates a potent nucleophile, effectively a masked acyl anion. This anion is a workhorse in C-C bond formation, readily participating in alkylation and olefination reactions.[3][19][20]

-

Horner-Wadsworth-Emmons (HWE) Reaction: While DEHMP itself isn't a direct HWE reagent, its derivatives are. For example, oxidation of the hydroxyl group to an aldehyde, followed by reaction with a phosphonate ylide, or derivatization of the hydroxyl group into a leaving group, opens pathways for olefination. The protected form, diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate, is particularly useful in the Wittig-Horner synthesis of enol ethers.[17]

Caption: Core reactivity and synthetic applications of DEHMP.

Applications in High-Value Synthesis

The true measure of an intermediate is its impact on the synthesis of valuable final products. In this regard, DEHMP excels.

Pharmaceutical Synthesis

DEHMP is a critical intermediate in the pharmaceutical industry, most notably in the production of antiviral drugs.[21]

-

Tenofovir Synthesis: It is a key building block for Tenofovir, a cornerstone medication used to treat HIV/AIDS and hepatitis B.[21][22] One synthetic route involves the reaction of an appropriate purine derivative with a tosylated form of DEHMP.[23] The commercial availability and reliability of DEHMP are crucial for the supply chain of this life-saving drug.[21][23]

-

Bioactive Phosphonates: Its role extends to the synthesis of various phosphonates with potential anti-HIV-1 activity and compounds targeting neurological disorders.[2][7] The phosphonate moiety can act as a stable mimic of phosphate esters or carboxylates, enabling it to interact with and inhibit various enzymes.[1][13]

Flame Retardant Technology

The intrinsic phosphorus content of DEHMP makes it a valuable precursor for flame retardants.[2]

-

Mechanism of Action: During combustion, phosphorus-containing compounds can act in both the gas phase (radical quenching) and the condensed phase (promoting the formation of a protective char layer).[24] This char layer insulates the underlying material from heat and oxygen, effectively suppressing the fire.[5]

-

Applications: DEHMP is incorporated into formulations for materials like plastics and textiles to enhance fire resistance, a crucial safety feature in many industries.[2] It also serves as a starting material for synthesizing more complex and efficient phosphonate-based flame retardants.[5]

Agrochemical Development

DEHMP is a valuable intermediate in the synthesis of modern agrochemicals.[2]

-

Herbicides and Pesticides: It is a building block for various herbicides and insecticides, contributing to enhanced crop protection.[2] Many α-acyloxyphosphonates derived from DEHMP have shown significant herbicidal activity.[16]

Spectroscopic Data and Safety

Accurate characterization and safe handling are paramount in any research setting.

Table 3: Spectroscopic Data for this compound

| Technique | Peak Assignments | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 6H, OCH₂CH ₃), 3.91 (t, 2H, HOCH ₂P), 4.13-4.24 (m, 4H, OCH ₂CH₃), 4.81-4.86 (m, 1H, H OCH₂P) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 16.35 (d, OCH₂C H₃), 56.87 (d, HOC H₂P), 62.51 (d, OC H₂CH₃) | [6] |

| ³¹P NMR (175 MHz, CDCl₃) | δ 24.52 | [6] |

| FTIR (Neat, KBr) | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2980 cm⁻¹), strong P=O stretch (~1230 cm⁻¹), P-O-C stretch (~1020 cm⁻¹) | [25] |

Safety and Handling

DEHMP is an irritant and requires careful handling in a well-ventilated area, preferably a fume hood.[10][26]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][12]

-

Handling: Avoid contact with skin and eyes.[12] Avoid inhalation of vapors or mists.[10][27]

-

Storage: Store in a cool, dry place in a tightly sealed container away from incompatible materials.[10][12]

Conclusion

This compound transcends its simple structure to serve as a powerful and versatile intermediate in modern organic synthesis. Its accessible synthesis via the Pudovik reaction, combined with the dual reactivity of its hydroxyl and phosphonate moieties, provides chemists with a reliable platform for C-C bond formation and functional group interconversion. From the synthesis of blockbuster antiviral drugs like Tenofovir to the development of advanced flame retardants and agrochemicals, DEHMP's impact is both broad and profound. A thorough understanding of its chemistry, as outlined in this guide, is essential for researchers and scientists aiming to leverage the unique advantages of organophosphorus compounds in drug discovery and material science.

References

- 1. This compound | 3084-40-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound technical grade 3084-40-0 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound CAS#: 3084-40-0 [m.chemicalbook.com]

- 10. This compound | 3084-40-0 [amp.chemicalbook.com]

- 11. This compound | 3084-40-0 [chemicalbook.com]

- 12. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 13. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Crystal Structure, and Biological Activity of α-Hydroxyphosphonates - ProQuest [proquest.com]

- 15. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Abramov reaction - Wikipedia [en.wikipedia.org]

- 20. wikiwand.com [wikiwand.com]

- 21. nbinno.com [nbinno.com]

- 22. veeprho.com [veeprho.com]

- 23. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. spectrabase.com [spectrabase.com]

- 26. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3084-40-0 Name: this compound [xixisys.com]

- 27. capotchem.cn [capotchem.cn]

The Dawn of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of α-Hydroxyphosphonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-hydroxyphosphonate moiety, a cornerstone in modern medicinal chemistry and materials science, boasts a rich and fascinating history. This guide delves into the seminal discoveries that first brought this versatile functional group to light, tracing its origins from the pioneering work of Russian chemists Arkady N. Pudovik and Vasilii S. Abramov. We will explore the fundamental synthetic pathways—the Pudovik and Abramov reactions—providing detailed mechanistic insights and practical, field-proven experimental protocols. Furthermore, this guide will illuminate the profound impact of α-hydroxyphosphonates across various scientific disciplines, substantiated by quantitative data on their biological activities. This comprehensive narrative aims to provide researchers and drug development professionals with a thorough understanding of the historical context, synthetic intricacies, and broad applicability of this remarkable class of organophosphorus compounds.

A Serendipitous Discovery: The Genesis of α-Hydroxyphosphonates

The story of α-hydroxyphosphonates is intrinsically linked to the exploratory era of organophosphorus chemistry in the mid-20th century. The initial synthesis of these compounds is credited to the seminal work of two prominent Russian scientists, Arkady N. Pudovik and Vasilii S. Abramov, through reactions that now bear their names.

The Pudovik reaction , first reported in the early 1950s, involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound, typically an aldehyde or ketone, under basic conditions.[1] This reaction, elegant in its simplicity and high atom economy, provided the first accessible route to α-hydroxyphosphonates.[2]

Almost concurrently, Vasilii Semenovich Abramov (1904–1968) developed a similar transformation, which was later named the Abramov reaction in 1957.[3][4] This reaction utilizes a trialkyl phosphite, which adds to a carbonyl compound to yield the corresponding α-hydroxyphosphonate.[3]

These discoveries laid the foundational groundwork for the synthesis of a vast library of α-hydroxyphosphonate derivatives, paving the way for the exploration of their unique chemical and biological properties.

The Core Syntheses: A Mechanistic Exploration

The enduring legacy of the Pudovik and Abramov reactions lies in their reliability and versatility. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding their synthetic utility.

The Pudovik Reaction: A Base-Catalyzed Nucleophilic Addition

The Pudovik reaction proceeds via a base-catalyzed mechanism. The base, typically an amine like triethylamine or an alkoxide, deprotonates the dialkyl phosphite to generate a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate product.[5]

Caption: Base-catalyzed mechanism of the Pudovik reaction.

The Abramov Reaction: The Role of Trialkyl Phosphites

The Abramov reaction, while similar in outcome, follows a distinct mechanistic pathway. It involves the direct nucleophilic attack of the neutral trialkyl phosphite on the carbonyl carbon. This forms a zwitterionic intermediate. The reaction is then completed by an intramolecular alkyl group transfer from one of the phosphite ester groups to the newly formed alkoxide, yielding the α-hydroxyphosphonate.[4]

Caption: Mechanism of the Abramov reaction.

From Benchtop to Application: The Broad Utility of α-Hydroxyphosphonates

The initial discoveries of Pudovik and Abramov have blossomed into a vast field of research, with α-hydroxyphosphonates finding applications in diverse areas, most notably in medicinal chemistry and agriculture. Their structural analogy to α-amino acids and phosphate esters allows them to act as potent enzyme inhibitors.

Quantitative Biological Activity

The following table summarizes some of the reported biological activities of α-hydroxyphosphonate derivatives, highlighting their potential as therapeutic and agricultural agents.

| Compound Class | Target/Application | Quantitative Data | Reference |

| α-Hydroxyphosphonate Derivatives | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 17.41 ± 0.22 µM | [6] |

| Coumarin-based α-Aminophosphonates | Antibacterial (E. coli, S. aureus) | MIC = 0.25 to 4.0 µM | [7] |

| Pyrimidine/Quinoline α-Hydroxyphosphonates | Herbicidal (Amaranthus retroflexus) | Good activity reported | [8] |

| Diethyl anthracen-9-yl(hydroxy)methylphosphonate | Antioxidant | Potent free radical scavenger | [9] |

Experimental Protocols: A Practical Guide to Synthesis

To bridge the gap between theory and practice, this section provides detailed, step-by-step protocols for the synthesis of a representative α-hydroxyphosphonate using the Pudovik reaction.

Synthesis of Diethyl (hydroxy)(phenyl)methylphosphonate via the Pudovik Reaction

This protocol is a robust and reproducible method for the synthesis of a common α-hydroxyphosphonate.

Materials:

-

Benzaldehyde

-

Diethyl phosphite

-

Triethylamine

-

Toluene (or other suitable solvent)

-

Drying agent (e.g., anhydrous CaCl₂)

-

Hexane

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and a stoichiometric amount of diethyl phosphite in toluene.[10]

-

Catalyst Addition: Add a catalytic amount of triethylamine to the mixture.[10]

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for approximately 3 hours.[10]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[11]

-

Work-up: After completion, cool the reaction mixture and wash with water. Dry the organic layer over an anhydrous drying agent.[11]

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from hexane.[11]

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[12]

Conclusion

The discovery of α-hydroxyphosphonates by Arkady N. Pudovik and Vasilii S. Abramov marked a pivotal moment in organophosphorus chemistry. The elegant and efficient reactions they developed have provided chemists with a powerful tool for the synthesis of a diverse array of compounds with significant biological and industrial applications. From their humble beginnings in mid-20th century Soviet laboratories to their current status as key building blocks in modern drug discovery and materials science, the journey of α-hydroxyphosphonates is a testament to the enduring power of fundamental chemical research. This guide has aimed to provide a comprehensive overview of this journey, equipping researchers with the historical context, mechanistic understanding, and practical knowledge to continue to innovate in this exciting field.

References

- 1. acgpubs.org [acgpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. Abramov reaction - Wikipedia [en.wikipedia.org]

- 4. Abramov reaction - Wikiwand [wikiwand.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DIETHYL(4-HYDROXYPHENYL)PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Diethyl (hydroxymethyl)phosphonate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Diethyl (hydroxymethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (CAS No. 3084-40-0) is a versatile organophosphorus compound that serves as a critical intermediate in various fields of chemical synthesis.[1][2] Its unique hydroxymethyl group provides a reactive site, making it an essential building block for more complex phosphonate derivatives.[2] In the pharmaceutical and agrochemical industries, it is frequently utilized in the development of novel compounds, including pesticides and therapeutics targeting neurological disorders.[1] Furthermore, its phosphorus content makes it a valuable component in the formulation of flame retardants.[1][2]

Given its broad utility, researchers and drug development professionals will likely encounter this reagent. While indispensable, its handling necessitates a thorough understanding of its chemical properties and potential hazards to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety protocols and an understanding of its chemical nature.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with a substance. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary risks are associated with direct contact and inhalation.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| GHS Classification | Hazard Class and Category | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[4][5] | Warning[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[4][5] | Warning[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[4][5] | Warning[3][3] |

This table summarizes the GHS classification for this compound.

The causality behind these classifications stems from the compound's chemical reactivity. The phosphonate group and the reactive hydroxymethyl group can interact with biological macromolecules, leading to irritation at the site of contact.

Toxicological Profile: An Area for Caution

A critical point of awareness is that the toxicological properties of this compound have not been fully investigated.[3][6] Safety data sheets consistently note a lack of comprehensive data on acute toxicity, carcinogenicity, and reproductive toxicity.[3][6]

However, the broader class of organophosphonates warrants a cautious approach. Studies on related compounds, such as dimethyl hydrogen phosphite (DMHP), have been conducted to assess genotoxicity and other effects.[7] While this compound itself is not listed as a carcinogen by IARC, the absence of data should not be interpreted as an absence of risk.[6]

Expert Insight: In research and development, where novel applications of a reagent are explored, the "unknowns" in the toxicological profile represent a significant variable. Therefore, the most trustworthy safety paradigm is to handle the compound with a higher degree of caution than the current classifications might suggest, assuming the potential for uncharacterized long-term health effects.

Physical and Chemical Properties

Understanding the physical properties is crucial for safe handling and storage.

| Property | Value |

| Appearance | Clear colorless to yellow viscous liquid[3] |

| Molecular Formula | C₅H₁₃O₄P[4] |

| Molecular Weight | 168.13 g/mol [4] |

| Boiling Point | 124-126 °C @ 3 mmHg[8] |

| Density | 1.14 g/mL at 25 °C[8] |

| Flash Point | > 400 °C (> 752.0 °F) - closed cup |

| Refractive Index | n20/D 1.444[8] |

| Solubility | Soluble in water (500 g/L at 20°C)[5] |

| Stability | Stable under recommended storage conditions[9] |

| Hygroscopic | Yes, avoid moisture[6] |

This table summarizes key physical and chemical properties.

The high flash point indicates it is not highly flammable, but it is a combustible liquid.[10] Its hygroscopic nature is a key handling consideration, as absorbed moisture can affect reagent purity and potentially lead to slow hydrolysis.[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazard.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is mandatory for any procedure that could generate aerosols or vapors, such as heating, sonicating, or transferring large volumes.[9][11]

-

Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the workstation.[3]

Caption: Hierarchy of controls for managing chemical exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required for all personnel handling the reagent, even for small quantities.[11]

-

Eye and Face Protection: Chemical splash goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][9]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[11] It is critical to inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[9]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.[11]

-

-

Respiratory Protection: While not typically required for small-scale use in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors (e.g., type ABEK-P2) should be used if there is a risk of inhalation, such as during a large spill or when working outside of a fume hood.[6]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is the cornerstone of a self-validating and trustworthy safety system.

General Handling Protocol

-

Preparation: Before handling, consult the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[11] Clearly label all containers.

-

Work Area: Designate a specific, uncluttered area within a chemical fume hood for the procedure.

-

Dispensing: As a viscous liquid, use a positive displacement pipette or weigh the reagent directly into the reaction vessel. Avoid creating aerosols.

-

Avoidance of Contact: Do not allow the chemical to come into contact with skin or eyes.[9] Avoid breathing any mists or vapors.[3]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[3][12] Clean the work area and any contaminated equipment.

-

Waste: All contaminated materials (e.g., pipette tips, gloves) must be disposed of as hazardous waste according to institutional and local regulations.

Caption: Standard workflow for safely handling the reagent.

Storage Requirements

Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.

-

Location: Store in a dry, cool, and well-ventilated place.[9] Some suppliers recommend refrigeration and storage under an inert gas.[4]

-

Segregation: Store separately from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][6]

Section 4: Emergency Procedures

Pre-planning for emergencies is crucial for a rapid and effective response.

First Aid Measures

Immediate action is vital in the event of an exposure.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][6]

Spill Response Protocol

The response to a spill depends on its scale. Always prioritize personnel safety.[8]

Caption: Decision workflow for responding to a chemical spill.

Protocol for a Minor Spill (<100 mL):

-

Alert Personnel: Notify others in the immediate area.[13]

-

Ensure Ventilation: Ensure the fume hood is operating correctly.

-

Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.[11]

-

Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3] Start from the outside and work inwards to prevent spreading.[13]

-

Collection: Once fully absorbed, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[9]

-

Decontamination: Clean the spill area thoroughly with soap and water.[14]

-

Disposal: Dispose of the sealed container and all contaminated PPE through your institution's environmental health and safety (EHS) office.[3]

For any major spill, evacuate the laboratory immediately, alert others, and contact your institution's EHS or emergency response team.[15]

Section 5: Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment.[3]

-

Segregation and Labeling: Do not mix this compound waste with other waste streams unless compatible. Collect all waste in a clearly labeled, sealed, and appropriate container.[11]

-

Licensed Contractor: The most common and recommended method of disposal is through a licensed professional waste disposal company.[6] Your institution's EHS office will manage this process.

-

In-Lab Neutralization (for small quantities, where permissible): For very small quantities, chemical hydrolysis can be a viable option to break down the compound into less hazardous materials, but this should only be performed by trained personnel following a validated and approved institutional protocol.[11]

-

Alkaline Hydrolysis: This involves treating the phosphonate with an excess of a basic solution (e.g., 2M NaOH) and heating to facilitate the reaction. The resulting mixture must then be cooled and neutralized before disposal as aqueous chemical waste.[11][16]

-

Acidic Hydrolysis: This process uses an acid (e.g., HCl) to break down the ester linkages. The reaction mixture must also be neutralized (e.g., with sodium bicarbonate) before disposal.[11][16]

-

Expert Insight: While in-lab treatment is technically feasible, it creates a new set of risks and waste streams. For most research labs, consolidating waste for pickup by a professional contractor is the safest and most compliant method.[11]

References

- 1. agilent.com [agilent.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 3084-40-0 [chemicalbook.com]

- 6. capotchem.cn [capotchem.cn]

- 7. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. rainbowtech.net [rainbowtech.net]

- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. kalstein.eu [kalstein.eu]

- 11. benchchem.com [benchchem.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 15. risk.uni.edu [risk.uni.edu]

- 16. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Diethyl (hydroxymethyl)phosphonate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl (hydroxymethyl)phosphonate (DEHP), a versatile organophosphorus compound with significant applications in pharmaceutical development, agrochemicals, and material science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of DEHP's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, present available qualitative and quantitative data, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This guide emphasizes the causality behind experimental choices and is grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction to this compound (DEHP)

This compound (CAS No: 3084-40-0) is an organophosphorus compound featuring a key hydroxymethyl group, which imparts unique reactivity and solubility properties.[1] It serves as a critical intermediate in the synthesis of a wide array of molecules, including agrochemicals, flame retardants, and pharmaceuticals.[1][2] Its utility in biochemical research, particularly in the study of phosphonate metabolism, further underscores its importance in the scientific community.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

The molecular structure of DEHP, with its polar hydroxymethyl and phosphonate groups and nonpolar ethyl ester moieties, results in an amphiphilic nature that dictates its interaction with different solvents.[3]

Physicochemical Properties of DEHP

A foundational understanding of DEHP's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃O₄P | [2][3] |

| Molecular Weight | 168.13 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [3][4][5] |

| Density | 1.14 g/mL at 25 °C | [4][6][7] |

| Boiling Point | 124-126 °C at 3 mmHg | [4][6][7] |

| Refractive Index | n20/D 1.444 | [2][7] |

| Water Solubility | 500 g/L at 20 °C | [3] |

Principles of Solubility and the Role of DEHP's Structure

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[8] For DEHP, several key structural features influence its solubility profile:

-

Hydrogen Bonding: The presence of the hydroxymethyl group (-CH₂OH) allows DEHP to act as a hydrogen bond donor, while the phosphoryl group (P=O) and ether oxygens act as hydrogen bond acceptors.[3] This capability is the primary reason for its high solubility in protic, polar solvents like water and alcohols.

-

Polarity: The P=O bond is highly polar, contributing significantly to the molecule's overall polarity and its affinity for polar solvents.

-

Amphiphilicity: The two ethyl groups (-CH₂CH₃) introduce a degree of nonpolar character, allowing for some interaction with less polar organic solvents.[3]

The interplay of these factors determines DEHP's solubility across a spectrum of organic solvents with varying polarities and hydrogen bonding capabilities.

Solubility Profile of DEHP in Organic Solvents

While precise quantitative solubility data for DEHP in a wide range of organic solvents is not extensively published, a qualitative assessment can be made based on its use in various chemical processes described in the literature.